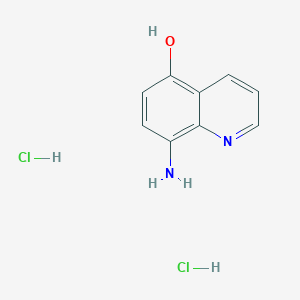

![molecular formula C7H7ClN4 B2529553 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine CAS No. 1909320-06-4](/img/structure/B2529553.png)

7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[3,4-b]pyridine derivatives are nitrogen-containing heterocycles that are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .

Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Applications De Recherche Scientifique

Cancer Treatment: CDK2 Inhibition

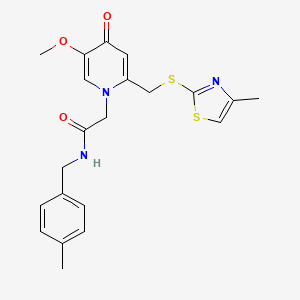

CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. Researchers have designed a series of novel compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold, including derivatives of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine. These compounds were synthesized and evaluated for their CDK2 inhibitory activity. Notably, some of these molecules demonstrated superior cytotoxic effects against cancer cell lines (MCF-7, HCT-116) with IC50 values ranging from 45 to 97 nM. Compound 14 and 15 exhibited the best cytotoxic activities across multiple cell lines .

Antibacterial Properties

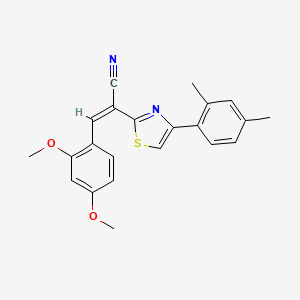

In a study evaluating different pyrazolo[3,4-d]pyrimidines, including 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine, researchers investigated their antibacterial activity. The compound showed promise against both Gram-positive bacterium Staphylococcus aureus and Gram-negative bacterium Escherichia coli .

Antimicrobial Activity

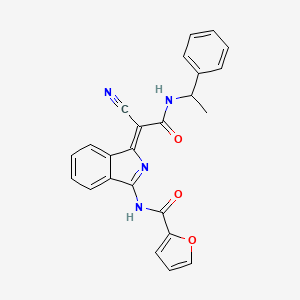

Several derivatives of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine demonstrated moderate antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. Notable compounds included 9b, 8b, 6, 22a, 5a, 11b, 18, and 16 .

Ring Fission Reactions

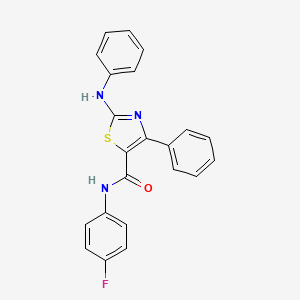

Compound V, a precursor to 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine, can undergo ring fission reactions. These reactions yield interesting products, such as 1-phenyl-1H-pyrazolo[3,4-d]pyridazine derivatives or methyl 1-phenyl-1H-pyrazole-5-carboxylate .

Orientations Futures

Propriétés

IUPAC Name |

7-chloro-1,3-dimethylpyrazolo[3,4-d]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c1-4-5-3-9-10-7(8)6(5)12(2)11-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXJEGBVWWYTJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C(N=NC=C12)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-methylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2529471.png)

![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2529477.png)

![(E)-4-(Dimethylamino)-N-[1-(1-methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2529478.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione](/img/structure/B2529480.png)

![1-{[(6-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2529492.png)